4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol
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Overview
Description
4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol is a heterocyclic compound that features a trifluoromethyl group and a thiol group attached to a quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated quinazoline, reacts with a trifluoromethylating agent and a thiol source under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to facilitate the efficient introduction of the trifluoromethyl and thiol groups .
Chemical Reactions Analysis
Types of Reactions
4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinazoline ring can be reduced under specific conditions to form tetrahydroquinazoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The thiol group can form covalent bonds with target enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)phenol
- Trifluoromethyl ketones
- α-(trifluoromethyl)styrene derivatives
Uniqueness
4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol is unique due to the combination of the trifluoromethyl group and the thiol group on the quinazoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2S/c10-9(11,12)7-5-3-1-2-4-6(5)13-8(15)14-7/h1-4H2,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQQXAWOTCAVBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)S)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NC(=N2)S)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.